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Compound of Interest

Compound Name: (2-Methylthiazol-4-yl)MethanaMine

Cat. No.: B020684 Get Quote

An In-depth Technical Guide to (2-methyl-1,3-
thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-methyl-1,3-thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a

scaffold of significant interest in medicinal chemistry. This technical guide provides a

comprehensive overview of its physical and chemical properties, a detailed experimental

protocol for its synthesis, and an analysis of its spectral data. The document also explores the

potential role of the broader class of aminothiazole derivatives in modulating signaling

pathways, particularly as kinase inhibitors, a function of considerable importance in modern

drug discovery and development.

Physical and Chemical Properties
While specific experimental data for (2-methyl-1,3-thiazol-4-yl)methanamine is not extensively

reported in publicly available literature, a combination of computed data and information on its

dihydrochloride salt provides valuable insights into its physicochemical profile.

Table 1: Physical and Chemical Properties of (2-methyl-1,3-thiazol-4-yl)methanamine and its

Dihydrochloride Salt
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Property
(2-methyl-1,3-thiazol-4-
yl)methanamine

(2-methyl-1,3-thiazol-4-
yl)methanamine
Dihydrochloride

Molecular Formula C₅H₈N₂S[1] C₅H₁₀Cl₂N₂S

Molecular Weight 128.20 g/mol [1] 201.12 g/mol

Appearance
Not specified (likely a liquid or

low-melting solid)
Solid

Melting Point Not available Not available

Boiling Point Not available Not applicable

Solubility Not available Likely soluble in water

pKa (predicted) Not available Not available

CAS Number 75994-32-0[1] Not available

Note: The solubility of the dihydrochloride salt in water is inferred from its ionic nature. The pKa

of the primary amine is expected to be in the typical range for alkylamines.

Synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine
The synthesis of (2-methyl-1,3-thiazol-4-yl)methanamine can be achieved through a multi-step

process, often culminating in a reduction of a corresponding nitrile or a related functional group.

A common and versatile method for the construction of the thiazole ring is the Hantzsch

thiazole synthesis.

General Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. This

reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed

by cyclization and dehydration to form the aromatic thiazole ring.

α-Haloketone + Thioamide Thiazoline
Intermediate

Nucleophilic attack
& Cyclization ThiazoleDehydration
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Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of (2-methyl-
1,3-thiazol-4-yl)methanamine
The following is a representative, multi-step protocol for the synthesis of the target compound,

starting from readily available materials.

Step 1: Synthesis of 4-chloro-3-oxobutanenitrile

This step involves the chlorination of acetoacetonitrile.

Materials: Acetoacetonitrile, sulfuryl chloride, inert solvent (e.g., dichloromethane).

Procedure:

Dissolve acetoacetonitrile in the inert solvent and cool the mixture in an ice bath.

Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for several hours until the reaction is

complete (monitored by TLC).

Carefully quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain crude 4-chloro-3-oxobutanenitrile.

Step 2: Hantzsch Synthesis of 2-methyl-4-cyanothiazole

Materials: 4-chloro-3-oxobutanenitrile, thioacetamide, ethanol.

Procedure:

Dissolve 4-chloro-3-oxobutanenitrile and thioacetamide in ethanol.
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Reflux the mixture for several hours.

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers and concentrate to yield crude 2-methyl-4-cyanothiazole.

Step 3: Reduction to (2-methyl-1,3-thiazol-4-yl)methanamine

Materials: 2-methyl-4-cyanothiazole, reducing agent (e.g., lithium aluminum hydride (LAH) or

catalytic hydrogenation), anhydrous solvent (e.g., diethyl ether or THF for LAH).

Procedure (using LAH):

Suspend LAH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon).

Slowly add a solution of 2-methyl-4-cyanothiazole in the same solvent to the LAH

suspension, maintaining a gentle reflux.

After the addition is complete, continue to reflux for several hours.

Cool the reaction mixture and carefully quench the excess LAH by sequential addition of

water and aqueous sodium hydroxide.

Filter the resulting solid and extract the filtrate with an organic solvent.

Dry the organic extracts and concentrate to obtain the crude (2-methyl-1,3-thiazol-4-

yl)methanamine.

Purification
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride

salt, which can then be recrystallized.

Formation of the Dihydrochloride Salt: Dissolve the crude amine in a suitable solvent (e.g.,

diethyl ether) and bubble dry hydrogen chloride gas through the solution. The
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dihydrochloride salt will precipitate and can be collected by filtration, washed with cold

solvent, and dried.

Spectral Data Analysis
While experimental spectra for the title compound are not readily available, the expected

spectral characteristics can be predicted based on its structure and data from similar

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of (2-methyl-1,3-thiazol-4-yl)methanamine is expected to show the

following signals:

A singlet for the methyl protons (CH₃-C=N) around δ 2.5-2.7 ppm.

A singlet for the methylene protons (-CH₂-NH₂) around δ 3.8-4.0 ppm.

A singlet for the thiazole ring proton (-C=CH-S) around δ 7.0-7.2 ppm.

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on

the solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals corresponding to the five carbon

atoms in the molecule:

The methyl carbon ( CH₃-C=N).

The methylene carbon (-CH₂-NH₂).

The three carbons of the thiazole ring.

Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 128. Common

fragmentation patterns for similar amine-containing heterocycles involve the loss of the

aminomethyl group or cleavage of the thiazole ring.
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Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Role in Signaling Pathways and Drug Development
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry,

appearing in numerous biologically active compounds and approved drugs. Its prevalence is

largely due to its ability to act as a bioisostere for other functional groups and its capacity to

form key interactions with biological targets, particularly protein kinases.

Kinase Inhibition
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein

kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell

growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many

diseases, including cancer.

The 2-aminothiazole core can act as a hinge-binder, forming hydrogen bonds with the

backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Kinase Active Site

Hinge Region

ATP Binding Pocket

(2-methyl-1,3-thiazol-4-yl)methanamine
Derivative

H-bonding

ATP
Binding (blocked)
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Caption: A simplified model of a 2-aminothiazole derivative acting as a kinase inhibitor.

Drug Development Implications
The structural features of (2-methyl-1,3-thiazol-4-yl)methanamine, including a primary amine

and a substituted thiazole ring, make it an attractive starting point or fragment for the design of

novel therapeutic agents. The primary amine can be readily functionalized to introduce various

substituents, allowing for the exploration of structure-activity relationships (SAR) and the

optimization of properties such as potency, selectivity, and pharmacokinetics.

Derivatives of this compound could potentially be developed as inhibitors for a range of kinases

implicated in diseases like cancer, inflammation, and neurodegenerative disorders.

Conclusion
(2-methyl-1,3-thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry.

While comprehensive experimental data on the parent compound is limited, its synthesis is

achievable through established chemical transformations. The 2-aminothiazole core structure is

a key pharmacophore in numerous kinase inhibitors, highlighting the potential of derivatives of

(2-methyl-1,3-thiazol-4-yl)methanamine in the development of novel therapeutics targeting a

variety of signaling pathways. Further research to fully characterize its physical, chemical, and

biological properties is warranted to unlock its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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